An In-depth Technical Guide to 2-(3-Methylpyrazin-2-yl)acetic acid: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-(3-Methylpyrazin-2-yl)acetic acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methylpyrazin-2-yl)acetic acid is a heterocyclic carboxylic acid belonging to the pyrazine class of compounds. The pyrazine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of an acetic acid moiety at the 2-position of the 3-methylpyrazine ring introduces a key functional group that can participate in various chemical transformations and biological interactions, making this compound a valuable building block for the synthesis of novel bioactive molecules and a subject of interest for drug discovery and development programs.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Methylpyrazin-2-yl)acetic acid, a detailed discussion of plausible synthetic routes, and a thorough guide to its analytical characterization using modern spectroscopic techniques.
Physicochemical Properties
Definitive experimental data for 2-(3-Methylpyrazin-2-yl)acetic acid is not widely available in the public domain. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile of its key physicochemical properties.
| Property | Value (Predicted/Analogous Data) | Notes and References |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Based on the parent compound, 2-(pyrazin-2-yl)acetic acid, which is a solid.[1] |
| Melting Point | Not available. | |
| Boiling Point | > 297 °C (at 760 mmHg) | The boiling point of the unsubstituted analog, 2-(pyrazin-2-yl)acetic acid, is 297 °C. The methyl group is expected to slightly increase the boiling point.[1] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar organic solvents. | General solubility characteristic for similar heterocyclic carboxylic acids. |
| pKa | ~3.5 - 4.0 | The predicted pKa of 2-(pyrazin-2-yl)acetic acid is 3.68. The electron-donating methyl group at the 3-position is expected to have a minor effect on the acidity of the carboxylic acid.[2] |
Synthesis of 2-(3-Methylpyrazin-2-yl)acetic acid
A plausible and efficient synthetic route to 2-(3-Methylpyrazin-2-yl)acetic acid can be designed based on established methods for the synthesis of pyrazine derivatives. A common strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by functional group manipulation.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2-(3-Methylpyrazin-2-yl)acetic acid.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 2-Acetyl-3-methylpyrazine
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To a solution of 2,3-diaminopropionic acid in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 2,3-butanedione (diacetyl).
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The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent oxidation to form the pyrazine ring.
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The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield 2-acetyl-3-methylpyrazine.
Step 2: Synthesis of the Thiomorpholide Intermediate (Willgerodt-Kindler Reaction)
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A mixture of 2-acetyl-3-methylpyrazine, elemental sulfur, and a slight excess of morpholine is heated.
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The reaction is typically carried out at reflux temperature for several hours.
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The progress of the reaction is monitored by TLC.
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After the reaction is complete, the excess morpholine and sulfur are removed. The crude thiomorpholide intermediate can be purified by crystallization or chromatography.
Step 3: Hydrolysis to 2-(3-Methylpyrazin-2-yl)acetic acid
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The thiomorpholide intermediate is subjected to hydrolysis using either acidic or basic conditions.
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For acidic hydrolysis, the intermediate is refluxed in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.
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For basic hydrolysis, the intermediate is refluxed in an aqueous solution of a strong base (e.g., NaOH or KOH).
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After hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified to a pH of approximately 3-4 to precipitate the carboxylic acid.
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The precipitated 2-(3-Methylpyrazin-2-yl)acetic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized 2-(3-Methylpyrazin-2-yl)acetic acid. The following section outlines the expected spectroscopic data and provides standardized experimental protocols.
Caption: General experimental workflow for the characterization of 2-(3-Methylpyrazin-2-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad singlet | 1H | -COOH |
| ~8.4 | Singlet | 1H | Pyrazine H-5 |
| ~8.3 | Singlet | 1H | Pyrazine H-6 |
| ~3.8 | Singlet | 2H | -CH₂- |
| ~2.6 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~152 | Pyrazine C-3 |
| ~148 | Pyrazine C-2 |
| ~144 | Pyrazine C-5 |
| ~142 | Pyrazine C-6 |
| ~40 | -CH₂- |
| ~21 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Methylpyrazin-2-yl)acetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.
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¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 0-15 ppm is typically sufficient.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is generally used.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~1700-1725 | Strong | C=O stretch of the carboxylic acid |
| ~1600, ~1475 | Medium | C=N and C=C stretching of the pyrazine ring |
| ~1400-1440 | Medium | O-H bend of the carboxylic acid |
| ~1210-1320 | Medium | C-O stretch of the carboxylic acid |
| ~2900-3000 | Weak | C-H stretching of the methyl and methylene groups |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
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Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.
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Key Fragmentation Peaks:
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m/z = 107: Loss of the carboxyl group (-COOH).
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m/z = 93: Loss of the carboxymethyl group (-CH₂COOH).
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Other fragments corresponding to the cleavage of the pyrazine ring.
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Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
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Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
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Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Safety and Handling
While specific toxicity data for 2-(3-Methylpyrazin-2-yl)acetic acid is not available, it should be handled with the standard precautions for laboratory chemicals.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2-(3-Methylpyrazin-2-yl)acetic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Although detailed experimental data on its physicochemical properties are limited, this guide provides a robust framework based on predictions and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, and the detailed analytical protocols will enable researchers to confidently characterize this compound. As a member of the biologically active pyrazine family, further investigation into the properties and applications of 2-(3-Methylpyrazin-2-yl)acetic acid is warranted.
